3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an appropriate formamide derivative under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and purification systems. The process would be optimized to ensure high yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}butanoic acid hydrochloride
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}benzoic acid hydrochloride
Uniqueness: 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to its similar compounds.
Properties
CAS No. |
1281868-73-2 |
---|---|
Molecular Formula |
C13H17ClN2O3 |
Molecular Weight |
284.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.